molecular formula C11H15Cl2NO2 B14004341 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol CAS No. 91245-27-1

2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol

Cat. No.: B14004341
CAS No.: 91245-27-1
M. Wt: 264.14 g/mol
InChI Key: YSKJZQHPVCHXAH-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol is a synthetic organic compound of significant interest in chemical and biomedical research, integrating a hydroquinone core with a nitrogen mustard-like alkylating moiety. Its molecular structure suggests potential dual functionality, making it a valuable reagent for investigating novel reaction pathways and bioactive molecules. Main Applications & Research Value: This compound's primary research applications are hypothesized from its structural components. The hydroquinone (benzene-1,4-diol) segment is a known intermediate in oxidative processes, such as those found in hair dye formulations where similar diol compounds act as dye precursors . Concurrently, the bis(2-chloroethyl)amine group is a well-characterized alkylating agent and a key pharmacophore in nitrogen mustard-based chemotherapeutics, which function by forming DNA cross-links . Therefore, this compound may be utilized in studies focusing on: 1) The development of new covalent inhibitors or targeted molecular probes that require DNA alkylation capabilities ; 2) The synthesis of more complex molecules, such as antibody-drug conjugates (ADCs), where it could serve as a cytotoxic payload ; and 3) Fundamental studies on redox chemistry and oxidative stress in biological systems, given the interplay between quinone/hydroquinone redox cycling and alkylation-induced cellular damage . Mechanism of Action: The proposed mechanism of action involves the bioactivation of the compound. The bis(2-chloroethyl)amine group can intramolecularly cyclize to form a highly reactive aziridinium ion intermediate . This electrophilic intermediate readily alkylates nucleophilic sites on biological macromolecules, primarily guanine bases in DNA, leading to cytotoxic DNA interstrand cross-links and apoptosis in rapidly dividing cells . The presence of the hydroquinone group may modulate this activity or introduce an additional mechanism, as hydroquinones can undergo oxidation to generate reactive oxygen species (ROS), contributing to oxidative stress . The combined effect of DNA alkylation and redox modulation makes this compound a intriguing candidate for probing novel cell death mechanisms. Handling and Safety: This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use. It must be handled by qualified laboratory personnel with appropriate personal protective equipment (PPE), including gloves and eye protection, due to the potential for severe skin burns and eye damage .

Properties

CAS No.

91245-27-1

Molecular Formula

C11H15Cl2NO2

Molecular Weight

264.14 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol

InChI

InChI=1S/C11H15Cl2NO2/c12-3-5-14(6-4-13)8-9-7-10(15)1-2-11(9)16/h1-2,7,15-16H,3-6,8H2

InChI Key

YSKJZQHPVCHXAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CN(CCCl)CCCl)O

Origin of Product

United States

Preparation Methods

Aminomethylation of 4-Nitrophenol

  • The initial step involves the aminomethylation of 4-nitrophenol to form 2-(N-acylaminomethyl)-4-nitrophenol intermediates.
  • This reaction can be performed by reacting 4-nitrophenol with haloacetamides such as iodoacetamide, bromoacetamide, or chloroacetamide.
  • When using chloroacetamide, catalytic amounts of iodide salts (e.g., sodium iodide or potassium iodide) are added to enhance the reaction rate and yield.
  • The reaction is typically carried out in dipolar aprotic solvents such as acetone or ethylene glycol dimethyl ether under reflux conditions.

Key parameters:

Parameter Conditions
Solvent Acetone, ethylene glycol dimethyl ether
Temperature Reflux (~56-60°C for acetone)
Catalyst Sodium iodide or potassium iodide (up to 50 mol%)
Reaction time ~4 hours

Formation of Phenoxyacetamide Intermediate

  • The product from aminomethylation is converted into 2-(2-N-acylaminomethyl-4-nitrophenoxy)acetamide by heating with haloacetamide derivatives.
  • This step involves nucleophilic substitution on the aromatic ring oxygen.

Rearrangement to Nitroaniline Derivative

  • The phenoxyacetamide intermediate undergoes a rearrangement reaction to form 2-(N-acylaminomethyl)-4-nitroaniline.
  • This rearrangement is carried out in solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or N-methylpyrrolidone (NMP) with the addition of bases like potassium carbonate or sodium carbonate.
  • The reaction temperature is crucial: optimal conversion occurs between 80°C and 120°C; below 80°C conversion is poor, and above 140°C degradation occurs.
Parameter Conditions
Solvent DMF, DMAc, or NMP
Base K2CO3 or Na2CO3 (finely powdered)
Temperature 80-120°C
Reaction time ~4.5 hours

Catalytic Hydrogenation to Diamino Derivative

  • The nitroaniline intermediate is then catalytically hydrogenated to reduce the nitro group to an amino group, yielding 1,4-diamino-2-(N-acylaminomethyl)benzene dihydrochloride.
  • Catalysts such as 10% palladium on activated carbon are used.
  • Hydrogenation is performed at room temperature or slightly elevated temperature under mild hydrogen pressure.
Parameter Conditions
Catalyst Pd/C (10%)
Solvent Ethanol
Temperature Room temperature to ~40°C
Pressure Slightly elevated hydrogen pressure
Reaction time ~5 hours

Deacylation to Final Product

  • The final step involves deacylation of the acylaminomethyl group using concentrated hydrochloric acid in ethanol at elevated temperature (~70°C).
  • This yields the 2-aminomethyl-1,4-diaminobenzene trihydrochloride , which corresponds to the target compound or its salt form.
  • The product is isolated as a hygroscopic crystalline solid.

Representative Experimental Data

Step Compound/Formulation Yield (g) Melting Point (°C) Notes
1 2-(N-Acetylaminomethyl)-4-nitrophenoxyacetamide 120 236-240 Yellowish solid
2 2-(N-Acetylaminomethyl)-4-nitroaniline 46.6 208-210 Yellow powder
3 2-(N-Acetylaminomethyl)-1,4-diaminobenzene dihydrochloride 20.2 215 (decomp.) Colorless crystals
4 2-Aminomethyl-1,4-diaminobenzene trihydrochloride 12.5 246-248 (decomp.) Hygroscopic crystals

Notes on Solvents, Catalysts, and Reaction Conditions

  • Solvents: Dipolar aprotic solvents such as acetone, DMF, DMAc, and NMP are preferred for their ability to stabilize intermediates and facilitate rearrangements.
  • Catalysts: Palladium on activated carbon is the catalyst of choice for hydrogenation steps due to its efficiency and mild reaction conditions.
  • Bases: Carbonates (potassium or sodium) are used to facilitate rearrangement reactions; their fine powder form and excess quantity improve reaction rates.
  • Temperature Control: Maintaining temperature within specified ranges is critical to avoid low conversion or decomposition.
  • Iodide Catalysis: For reactions using chloroacetamide, iodide salts catalyze the substitution reaction effectively, improving yield.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product
1 Aminomethylation 4-Nitrophenol Haloacetamide + NaI/KI, acetone, reflux 2-(N-acylaminomethyl)-4-nitrophenol
2 Formation of Phenoxyacetamide Product from Step 1 Heating with haloacetamide 2-(2-N-acylaminomethyl-4-nitrophenoxy)acetamide
3 Rearrangement Phenoxyacetamide DMF/DMAc/NMP, K2CO3 or Na2CO3, 80-120°C 2-(N-acylaminomethyl)-4-nitroaniline
4 Catalytic Hydrogenation Nitroaniline Pd/C, ethanol, H2, room temp 1,4-Diamino-2-(N-acylaminomethyl)benzene dihydrochloride
5 Deacylation Diamino derivative HCl in ethanol, 70°C 2-Aminomethyl-1,4-diaminobenzene trihydrochloride

Chemical Reactions Analysis

Alkylation via Chloroethyl Groups

The bis(2-chloroethyl)amino moiety is a hallmark of nitrogen mustards, enabling alkylation through the formation of reactive aziridinium intermediates.

Mechanism :

  • Step 1 : Intramolecular cyclization of the chloroethyl groups generates an aziridinium ion.

  • Step 2 : Nucleophilic attack by biological targets (e.g., DNA bases, proteins) results in covalent crosslinking or monoalkylation .

Key Reactions :

Reaction ConditionsProductsApplicationsReferences
Aqueous solution (pH 7–9)DNA interstrand crosslinksAntineoplastic activity (inferred)
Reaction with thiols (e.g., glutathione)Thioether adductsDetoxification pathway

Stability :

  • Hydrolyzes in aqueous media (half-life: ~20–30 minutes at 37°C), releasing HCl and forming ethanol derivatives .

Oxidation of the Benzene-1,4-diol Moiety

The diol group undergoes oxidation, particularly under acidic or enzymatic conditions, to form quinones.

Reaction Pathway :

  • Oxidizing Agents : Oxygen, peroxidases, or metal ions (e.g., Fe³⁺, Cu²⁺).

  • Products : 2-[Bis(2-chloroethyl)aminomethyl]-1,4-benzoquinone (unstable; may polymerize) .

Biological Relevance :

  • Quinone formation may contribute to redox cycling and oxidative stress in cellular systems .

Interaction with Nucleophiles

The compound reacts with nucleophiles (e.g., amines, hydroxyl groups) via its chloroethyl and hydroxyl functionalities.

NucleophileReaction TypeProducts
Primary aminesNucleophilic substitutionSubstituted ethylamine derivatives
WaterHydrolysisBis(2-hydroxyethyl)amino derivatives

Example :

  • Hydrolysis in physiological conditions yields 2-[bis(2-hydroxyethyl)aminomethyl]benzene-1,4-diol, reducing alkylating potency .

pH-Dependent Reactivity

Reactivity varies significantly with pH:

  • Acidic pH : Accelerates aziridinium ion formation but destabilizes the diol group.

  • Alkaline pH : Promotes hydrolysis of chloroethyl groups and oxidation of the diol .

Polymerization and Degradation

Under elevated temperatures or prolonged storage:

  • Self-alkylation : Intermolecular reactions form dimers or oligomers.

  • Degradation Products : Ethanol, chloroacetic acid, and phenolic derivatives .

Biological Alkylation Pathways

In pharmacological contexts, the compound likely mimics classical nitrogen mustards:

  • DNA Crosslinking : Binds N7 of guanine residues, disrupting replication .

  • Protein Adducts : Reacts with cysteine residues, inhibiting enzyme function .

References are integrated as bracketed citations from the provided sources.

Scientific Research Applications

2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of anticancer drugs due to its ability to interfere with DNA replication.

    Industry: Utilized in the manufacture of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol involves its interaction with cellular components, particularly DNA. The compound can form cross-links with DNA strands, thereby inhibiting DNA replication and transcription. This action makes it a potential candidate for anticancer therapy, as it can induce cell death in rapidly dividing cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzene-1,4-diol Derivatives

Substituent-Driven Functional Diversity

Benzene-1,4-diol derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol Bis(2-chloroethyl)aminomethyl 264.14 Alkylating agent; potential antitumor activity
DMHQ (2,5-bis[(morpholin-4-yl)methyl]benzene-1,4-diol) Morpholinylmethyl groups at 2,5-positions ~400 (estimated) High aqueous solubility; flow battery applications
2-(Trifluoromethyl)benzene-1,4-diol Trifluoromethyl at 2-position 178.11 Antitumor activity in toluquinol derivatives
2,5-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol Pyrimidinylthio groups at 2,5-positions ~450 (estimated) Antimicrobial activity (Gram-positive bacteria)
(E)-2-(hept-1-enyl)-3-(hydroxymethyl)-5-(3-methylbut-2-enyl)benzene-1,4-diol Alkenyl and prenyl groups at 2,3,5-positions 348.44 Antileishmanial and antimalarial activities
Q107 (3,3'-(4-(Bis(2-chloroethyl)amino)benzylidene)bis(2-OH-1,4-naphthoquinone)) Bis(2-chloroethyl)amino and naphthoquinone moieties 328.20 Dual alkylating and redox-active properties

Structural and Functional Insights

  • Alkylating vs. Redox-Active Derivatives: The target compound and Q107 share bis(2-chloroethyl) groups but differ in backbone structure (benzene-1,4-diol vs. naphthoquinone). DMHQ derivatives (e.g., sym-DDHQ) prioritize symmetry for enhanced aqueous solubility (critical for flow batteries), contrasting with the lipophilic chloroethyl groups in the target compound .
  • Biological Activity: Pyrimidinylthio derivatives (e.g., compound 1 in ) exhibit antimicrobial activity due to sulfur-mediated enzyme inhibition, unlike the DNA-targeting mechanism of nitrogen mustards . Prenylated derivatives (e.g., compound 3 in ) show antitumor activity via isoprenoid-mediated apoptosis, diverging from alkylation-driven cytotoxicity .

Physicochemical Properties

  • Solubility : DMHQ’s morpholinyl groups enhance water solubility (>100 mg/mL), while the target compound’s chloroethyl groups reduce it (XLogP3 = 2.2) .
  • Thermodynamic Stability : Branched derivatives like TPA (triphenylamine) show poor correlation between force field and quantum mechanical energies due to conformational complexity . The target compound’s linear bis(2-chloroethyl) chain may mitigate this issue, improving computational predictability .

Biological Activity

2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol, commonly referred to as a bis(chloroethyl)amine derivative, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various anticancer agents and has been studied for its effects on tumor cells, particularly through mechanisms involving DNA alkylation and histone deacetylase (HDAC) inhibition.

Chemical Structure

The chemical formula for this compound is C9H10Cl2N2O2C_9H_{10}Cl_2N_2O_2. The structure consists of a benzene ring with two chloroethylamine groups attached, which are known for their role in alkylating DNA.

The primary mechanism of action for compounds like this compound involves the formation of reactive intermediates that can alkylate DNA. This leads to cross-linking of DNA strands, ultimately resulting in cellular apoptosis. Additionally, the compound may exhibit HDAC inhibitory activity, affecting gene expression and promoting cancer cell death.

Antitumor Activity

Recent studies have highlighted the antitumor potential of bis(chloroethyl)amine derivatives. For instance, in vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines:

Cell Line IC50 (μM) Reference
HepG21.30
KB-31>2.815
KB-85112.496

These results indicate that while some derivatives exhibit potent activity against specific cancer cell lines, others show limited effectiveness, emphasizing the need for further structural optimization.

HDAC Inhibition

A related compound, 4-[bis(2-chloroethyl)-amino]-benzamide (FNA), has been studied as a selective HDAC3 inhibitor. It demonstrated significant antiproliferative effects with an IC50 value of 95.48 nM against HDAC3 and improved tumor growth inhibition in xenograft models by 48.89% compared to standard treatments like SAHA . This suggests that similar derivatives could also possess valuable HDAC inhibitory properties.

Study on Antitumor Effects

In a study evaluating the biological activity of various bis(chloroethyl)amine-containing compounds, it was found that 1-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one exhibited cytotoxic effects against both drug-sensitive and multi-drug resistant cancer cell lines. The study noted that while the compound showed promise, its efficacy varied significantly across different cell lines .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that compounds with bis(chloroethyl)amine groups can significantly inhibit tumor growth. For example, FNA improved the anticancer activity when combined with other chemotherapeutic agents such as taxol and camptothecin . This highlights the potential for combination therapies utilizing these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[Bis(2-chloroethyl)aminomethyl]benzene-1,4-diol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis likely involves alkylation of a benzene-1,4-diol precursor with bis(2-chloroethyl)amine derivatives. Evidence from similar compounds (e.g., bis(2-chloroethyl) ether reactions with diols in ) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) and controlled temperatures (60–80°C) to minimize side reactions. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can improve yield and purity. Monitoring intermediates with TLC and characterizing final products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • pH-dependent hydrolysis: Incubate the compound in buffers (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via HPLC-MS.
  • Thermal stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring purity via NMR .
  • Light sensitivity: Conduct photostability tests under UV/visible light (ICH Q1B guidelines).

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

  • NMR spectroscopy: 1^1H NMR identifies chloroethyl groups (δ 3.6–3.8 ppm, CH2Cl) and aromatic protons (δ 6.5–7.0 ppm). 13^13C NMR confirms the aminomethyl linkage (δ 50–55 ppm, CH2N).
  • IR spectroscopy: Detect hydroxyl (3200–3600 cm1^{-1}) and C-Cl (650–750 cm1^{-1}) stretches.
  • X-ray crystallography: If crystals are obtainable (e.g., via slow evaporation in methanol), this provides definitive structural confirmation, as seen in similar compounds () .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the compound’s reactivity in alkylation or nucleophilic substitution reactions?

Methodological Answer: The electron-donating hydroxyl groups at positions 1 and 4 activate the ring toward electrophilic substitution, while the electron-withdrawing chloroethyl groups may direct reactivity. Computational modeling (DFT calculations using Gaussian or ORCA) can map electrostatic potential surfaces to predict reactive sites. Experimentally, compare reaction rates with analogs lacking hydroxyl groups (e.g., ’s trifluoromethyl derivative) to isolate electronic effects .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar diol derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies: Systematically vary substituents (e.g., replace chloroethyl with methylamino groups as in ) and test bioactivity (e.g., antimicrobial assays per ).
  • Mechanistic studies: Use fluorescence quenching or isothermal titration calorimetry (ITC) to assess binding affinity to biological targets (e.g., DNA for alkylating agents).
  • Meta-analysis: Compare published IC50 values (e.g., ’s antimalarial data) while controlling for assay conditions (pH, cell lines) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and toxicity profile?

Methodological Answer:

  • ADMET prediction: Use tools like SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Toxicity profiling: Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Validate in vitro via Ames test (bacterial reverse mutation assay) and hepatic cell line viability assays (HepG2) .

Q. What are the challenges in analyzing degradation products of this compound, and how can they be addressed?

Methodological Answer: Degradation products (e.g., hydrolyzed chloroethyl groups forming ethylene glycol derivatives) can be identified using:

  • LC-MS/MS: Employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and monitor m/z signals.
  • Isolation via preparative HPLC: Collect fractions for NMR characterization.
  • Stability-indicating methods: Validate HPLC conditions per ICH guidelines to ensure specificity .

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